Spiperonhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Spiperone hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Spiperone hydrochloride is a dopamine antagonist that binds to dopamine and serotonin receptors . It has been identified as an activator of calcium-activated chloride channels (CaCCs) . In the context of cancer therapy, it has been shown to have cytotoxic effects on colorectal cancer (CRC) cells .

Mode of Action

Spiperone hydrochloride interacts with its targets, primarily dopamine and serotonin receptors, by binding to them . This interaction leads to an increase in intracellular calcium levels , similar to the action of thapsigargin . This increase in calcium levels disrupts intracellular calcium homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by spiperone hydrochloride is the Wnt signaling pathway . Spiperone hydrochloride specifically blocks canonical Wnt signaling prior to the activation of β-catenin . This leads to the release of intracellular calcium and the activation of enzymes such as calcium/calmodulin dependent protein kinase II (CamKII) and protein kinase C (PKC), which exert antagonistic activity on the canonical Wnt pathway .

Pharmacokinetics

Spiperone hydrochloride is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of spiperone hydrochloride’s action include the induction of apoptosis in CRC cells . It can reduce the clonogenic potential of stem-like CRC cells (CRC-SCs) and induce cell cycle arrest and apoptosis, in both differentiated and CRC-SCs, at clinically relevant concentrations . Its cytotoxicity in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Action Environment

Environmental factors can influence the action of spiperone hydrochloride. For example, in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in mice, spiperone hydrochloride was shown to mediate regeneration of the pulmonary endothelium . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of toxins or inflammatory agents .

Biochemische Analyse

Biochemical Properties

Spiperone hydrochloride is a dopamine antagonist that binds dopamine and serotonin receptors . It interacts with various enzymes and proteins, including 5-HT2 and 5-HT1C receptors, with IC50 values of 1.6 and 15 nM respectively . It also interacts with D2, D3, D4, D1, and D5 receptors .

Cellular Effects

Spiperone hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate regeneration in pulmonary endothelium in a model of pulmonary emphysema . It also attenuates the inflammatory response in cultured microglia via the reduction of proinflammatory cytokine expression and nitric oxide production .

Molecular Mechanism

The cytotoxicity of Spiperone hydrochloride in colorectal cancer (CRC) cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Temporal Effects in Laboratory Settings

In laboratory settings, Spiperone hydrochloride has been shown to have temporal effects. For instance, it has been found to increase the number of capillaries and the expression of CD31 in alveolar tissue over time .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting its involvement in multiple biochemical pathways .

Transport and Distribution

It has been found to be actively accumulated into the F4C1 strain of rat pituitary tumor cells .

Subcellular Localization

Given its interactions with various cellular receptors and its effects on cellular processes, it is likely that it localizes to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiperone hydrochloride involves multiple steps, starting with the preparation of the core butyrophenone structure. The key steps include:

Formation of the butyrophenone core: This involves the reaction of 4-fluorobenzoyl chloride with 1-phenylpiperazine to form the intermediate 4-fluorobutyrophenone.

Cyclization: The intermediate undergoes cyclization with 1,3-diaminopropane to form the spirocyclic structure.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Spiperone hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiperone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: N-oxides of Spiperone hydrochloride.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haloperidol: Another butyrophenone antipsychotic with similar dopamine receptor antagonism.

Pimozide: A diphenylbutylpiperidine antipsychotic with similar therapeutic uses.

Fluspirilene: A diphenylbutylpiperidine antipsychotic with a longer duration of action.

Uniqueness

Spiperone hydrochloride is unique due to its dual role as an antipsychotic and an activator of calcium-activated chloride channels. This dual functionality makes it a valuable compound for both psychiatric treatment and research into calcium signaling pathways .

Eigenschaften

IUPAC Name |

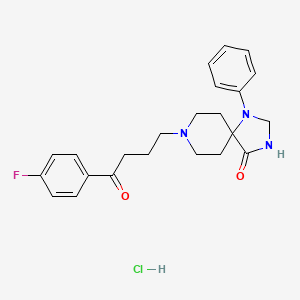

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIKMLCZZMOBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873371 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-29-9 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.